2-[(E)-2-phenylethenyl]-1H-benzimidazole
Overview
Description
“2-[(E)-2-phenylethenyl]-1H-benzimidazole” is a chemical compound with the molecular formula C15H12N2 . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “2-[(E)-2-phenylethenyl]-1H-benzimidazole” can be represented by the molecular formula C15H12N2 . The InChI representation of the molecule is InChI=1S/C15H12N2/c1-2-6-12 (7-3-1)10-11-15-16-13-8-4-5-9-14 (13)17-15/h1-11H, (H,16,17)/b11-10+
. The SMILES representation of the molecule is C1=CC=C (C=C1)/C=C/C2=NC3=CC=CC=C3N2
.
Physical And Chemical Properties Analysis
The molecular weight of “2-[(E)-2-phenylethenyl]-1H-benzimidazole” is 220.27 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current resources.
Scientific Research Applications
Medicinal Chemistry and Drug Design
The benzimidazole nucleus, including compounds like 2-[(E)-2-phenylethenyl]-1H-benzimidazole, plays a significant role in medicinal chemistry. It serves as a crucial pharmacophore and sub-structure in drug design due to its notable pharmacological properties. Benzimidazole derivatives are explored for a wide range of biological activities, making them an important scaffold in the development of new therapeutic compounds. Their incorporation in drugs for various diseases, including cancer, highlights their versatility and significance in medicinal chemistry (Wang et al., 2015).
Agricultural and Veterinary Applications
Benzimidazole compounds, including 2-[(E)-2-phenylethenyl]-1H-benzimidazole derivatives, are widely utilized in agriculture and veterinary medicine. They function as fungicides and anthelmintic drugs, showcasing their broad-spectrum activity. The mechanism of action involves the inhibition of microtubule assembly, acting as specific inhibitors by binding to tubulin, a subunit of microtubules. This property not only makes them effective in agriculture and veterinary medicine but also valuable as tools in studying tubulin structure and the organization and function of microtubules (Davidse, 1986).
Therapeutic Potential in Various Diseases
The therapeutic potential of benzimidazole derivatives, including 2-[(E)-2-phenylethenyl]-1H-benzimidazole, is vast, with applications across a spectrum of diseases. Their role in treating conditions like microbial infections, hypertension, and even as central nervous system stimulants or depressants has been documented. The benzimidazole core is present in a variety of biological agents, signifying its importance in developing newer therapeutic agents with varied pharmacological properties (Babbar et al., 2020).
Cancer Research
Research into benzimidazole derivatives for cancer treatment is extensive, with various derivatives being investigated for their anticancer properties. These compounds are known to exhibit a broad range of biological activities and are studied for their potential minimal side effects. The development of benzimidazole analogs is ongoing, with a focus on creating compounds that can address a variety of medical issues, including cancer, with specific emphasis on their structure-activity relationship to design more effective molecules (Salahuddin et al., 2022).
Bioactivity and Pharmaceutical Properties
Benzimidazole derivatives exhibit a broad spectrum of pharmacological properties, making them significant as chemotherapeutic agents in diverse clinical conditions. The continuous synthesis of benzimidazole derivatives over the past decades has resulted in compounds with excellent bioactivity against various ailments, demonstrating outstanding bioavailability, safety, and stability profiles. Despite challenges such as drug resistance and costly synthetic methods, benzimidazole derivatives continue to be a focal point of research in pharmacology (Brishty et al., 2021).
properties
IUPAC Name |
2-[(E)-2-phenylethenyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-11H,(H,16,17)/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLPPRIZUPEKMV-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-phenylethenyl]-1H-benzimidazole | |
CAS RN |
1456-19-5 | |
Record name | NSC52092 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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